![molecular formula C12H18O5 B14669283 Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate CAS No. 38858-63-8](/img/structure/B14669283.png)
Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate is an organic compound with the molecular formula C13H18O5. It is a diester derivative of propanedioic acid, featuring a prop-2-yn-1-yloxy group attached to the ethyl chain. This compound is often used as an intermediate in organic synthesis due to its reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate typically involves the reaction of diethyl malonate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate involves its reactive ester and alkyne groups. These functional groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler diester without the prop-2-yn-1-yloxy group.
Propargyl bromide: A reagent used in the synthesis of Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate.
Dimethyl malonate: Another diester with similar reactivity but different ester groups.
Uniqueness
This compound is unique due to the presence of both ester and alkyne functional groups, which provide a wide range of reactivity and applications in organic synthesis. This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules.
Propiedades
Número CAS |
38858-63-8 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
diethyl 2-(2-prop-2-ynoxyethyl)propanedioate |
InChI |
InChI=1S/C12H18O5/c1-4-8-15-9-7-10(11(13)16-5-2)12(14)17-6-3/h1,10H,5-9H2,2-3H3 |
Clave InChI |
AXNHHJGTSWDGKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCOCC#C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


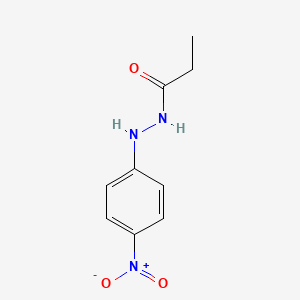
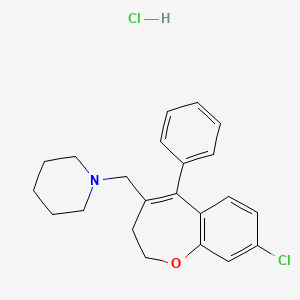
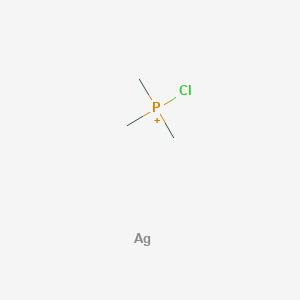
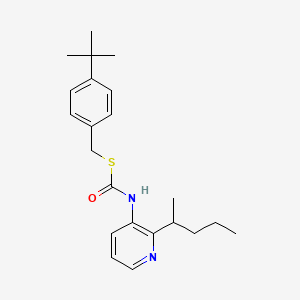
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
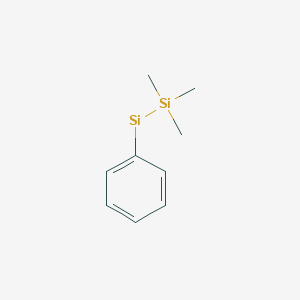
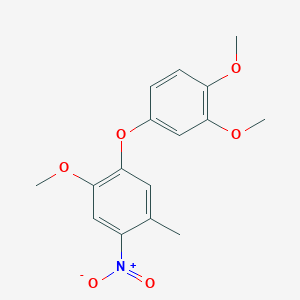
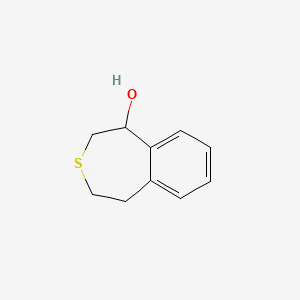
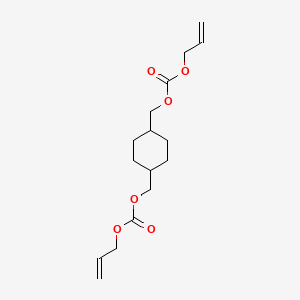

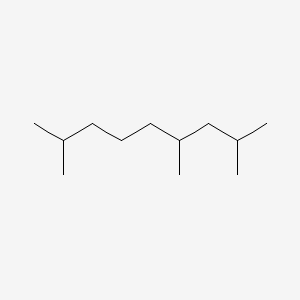
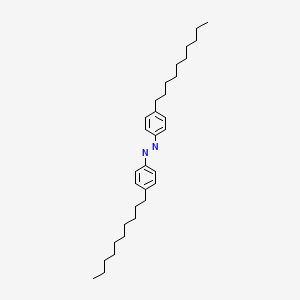
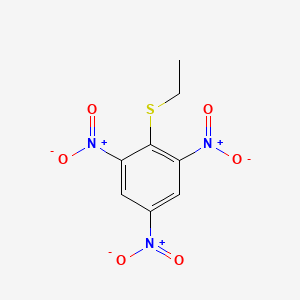
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
